4-甲氧基苯基二苯甲氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

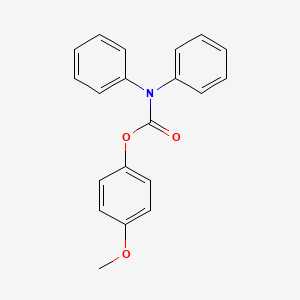

"4-methoxyphenyl diphenylcarbamate" is a compound that belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and polymers.

Synthesis Analysis

The synthesis of carbamate derivatives, including those similar to "4-methoxyphenyl diphenylcarbamate," involves reactions like the methoxycarbonylation of aromatic diamines, which can be facilitated by catalysts such as zinc acetate (Baba et al., 2002). This process typically yields high product purity and conversion rates.

Molecular Structure Analysis

The molecular structure of carbamate compounds often includes distinct conformational arrangements due to the presence of methoxy groups. These arrangements can be elucidated through X-ray crystallography and computational studies, revealing details about bond angles and lengths and the overall geometry of the molecule (Krygowski et al., 1994).

Chemical Reactions and Properties

Carbamates like "4-methoxyphenyl diphenylcarbamate" participate in a variety of chemical reactions, including hydrolysis, amination, and coupling reactions. These reactions can significantly alter the chemical and physical properties of the compounds, impacting their reactivity and potential applications.

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystallinity, are critical for their practical applications. These properties can be affected by the nature of the substituents and the molecular structure of the carbamate (Glaser et al., 2006).

科学研究应用

药理学评估和构效关系

4-甲氧基苯基衍生物已被合成并对其药理活性进行了评估。例如,4-芳基-1-二苯乙酰(硫代)氨基脲的合成和药理学评估,其中化合物表现出显着的抗血清素能作用,包括具有4-甲氧基苯基成分的化合物,显示出开发新的镇痛和抗血清素能药物的潜力。计算研究支持这些发现,强调了4-甲氧基苯基基团在促进生物活性中的相关性 (Wujec 等,2014).

结构化学

已分析含有4-甲氧基苯基基团的化合物的X射线晶体结构,以了解它们的构象和相互作用。例如,对4-二苯甲酰基氨基甲基-N-甲基哌啶甲基溴的研究揭示了分子结构及其与受体活性之间的关系 (Barlow & Johnson,1989).

催化反应

4-甲氧基苯基化合物用于催化过程中。使用乙酸锌将芳香族二胺与碳酸二甲酯甲氧羰基化以形成二氨基甲酸酯是一个例子,其中确定了3-氨基-4-甲基苯基氨基甲酸酯甲酯的结构,展示了4-甲氧基苯基衍生物在催化中的应用 (Baba 等,2002).

聚合物科学

已研究含有4-甲氧基苯基基团的聚合物的合成和表征,以了解它们在光电器件中的潜力。例如,4-甲氧基取代的三苯胺基均聚物表现出高荧光量子效率和良好的热稳定性,表明其在各种光电应用中的用途 (Chen 等,2008).

生物积累研究

对生物累积卤化化合物的研究已在水生动物中发现了甲氧基多溴联苯醚(MeO-PBDEs),研究表明其为天然产生来源。这突出了甲氧基苯基衍生物在生物积累研究中的环境相关性 (Teuten 等,2005).

生物催化

已优化使用4-甲氧基苯基衍生物生物催化生产对映纯化合物,证明了这些化合物在通过生物催化合成药物中间体中的效用 (Kavi 等,2021).

代谢物分析

对丹参素等化合物代谢的研究已确定涉及4-甲氧基苯基基团的主要代谢物,为中草药的代谢和药代动力学提供了见解 (Wang 等,2015).

作用机制

Target of Action

Related compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been shown to target dihydrofolate reductase in both humans and yeast .

Mode of Action

It’s worth noting that related compounds like 4-methoxyphenol have been reported to act as inhibitors in radical polymerization monomers, such as acrylic monomers . This suggests that (4-methoxyphenoxy)-N,N-dibenzamide might interact with its targets in a similar inhibitory manner.

Biochemical Pathways

Related compounds have been shown to affect pathways related to peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .

Pharmacokinetics

Related compounds like 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Related compounds like 4-methoxyphenol have been reported to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .

属性

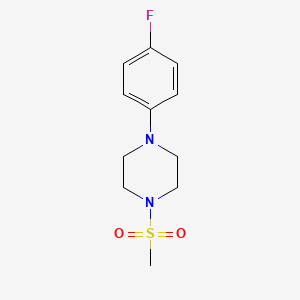

IUPAC Name |

(4-methoxyphenyl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-23-18-12-14-19(15-13-18)24-20(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDVFOMCPMHKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxyphenoxy)-N,N-dibenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)

![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)